![molecular formula C22H26N4O3S2 B2364688 N-[2-[4-(4-metoxifenil)piperazin-1-il]-2-piridin-3-iletil]tiofeno-2-sulfonamida CAS No. 863558-83-2](/img/structure/B2364688.png)
N-[2-[4-(4-metoxifenil)piperazin-1-il]-2-piridin-3-iletil]tiofeno-2-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C22H26N4O3S2 and its molecular weight is 458.6. The purity is usually 95%.
BenchChem offers high-quality N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
El grupo piperazina en este compuesto contribuye a su potencial antibacteriano. Investigadores han estudiado su eficacia contra diversas cepas bacterianas, incluidas las Gram-positivas (por ejemplo, Bacillus subtilis, Staphylococcus aureus) y las Gram-negativas (por ejemplo, Escherichia coli, Pseudomonas vulgaris) . Estudios adicionales podrían explorar su mecanismo de acción y optimizar sus propiedades antibacterianas.
Efectos Antiproliferativos
Los análogos de piperazina han demostrado una potente actividad antiproliferativa contra varios tipos de tumores, incluidos los tumores de colon, próstata, mama, pulmón y leucemia. Estos compuestos han sido evaluados en modelos de animales pequeños por el Instituto Nacional del Cáncer (NCI) . Investigar su impacto en el crecimiento tumoral y comprender sus objetivos moleculares podría ser crucial para la terapia contra el cáncer.
Actividad Anticolinesterasa
La presencia de un grupo alquilo en la posición orto del fenilpiperazina se ha asociado con una mejor inhibición de la acetilcolinesterasa (AChE). Los inhibidores de la AChE juegan un papel vital en el tratamiento de enfermedades neurodegenerativas como el Alzheimer y el Parkinson . Una mayor exploración de las propiedades inhibitorias de la AChE de este compuesto puede arrojar información valiosa.
Potencial para la Enfermedad de Parkinson y Alzheimer
El anillo de piperazina es un componente en posibles tratamientos para enfermedades neurodegenerativas como el Parkinson y el Alzheimer. Investigadores han estudiado su capacidad para modular la progresión de la enfermedad y aliviar los síntomas . Los estudios futuros podrían centrarse en optimizar sus efectos neuroprotectores.
Propiedades Psicoactivas
Curiosamente, los derivados de piperazina también se utilizan ilícitamente como sustancias psicoactivas con fines recreativos . Comprender sus mecanismos de acción y los riesgos potenciales es esencial para la salud pública y la seguridad.
Aplicaciones Antibióticas
El anillo de piperazina está presente en medicamentos antibióticos conocidos como Ciprofloxacina y Ofloxacina . Explorar nuevos derivados con una actividad antibacteriana mejorada podría conducir a valiosas opciones terapéuticas.
En resumen, la N-[2-[4-(4-metoxifenil)piperazin-1-il]-2-piridin-3-iletil]tiofeno-2-sulfonamida es prometedora en diversos campos, desde aplicaciones antibacterianas hasta posibles tratamientos para enfermedades neurodegenerativas. Los investigadores continúan investigando sus propiedades, con el objetivo de liberar todo su potencial para la salud y el bienestar humanos. 🌟 .
Mecanismo De Acción
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them . Most of the novel compounds, including this one, showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations have been used to study these interactions .
Biochemical Pathways
The activation or blockade of alpha1-adrenergic receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . Therefore, the compound’s interaction with these receptors can affect these biochemical pathways and their downstream effects.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico calculations . These properties play a crucial role in determining the compound’s bioavailability. The results of these studies have identified promising lead compounds, including this one, that exhibited an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. By binding to these receptors, the compound can influence the contraction of smooth muscles in various parts of the body, potentially leading to therapeutic effects in the treatment of various disorders .
Propiedades
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S2/c1-29-20-8-6-19(7-9-20)25-11-13-26(14-12-25)21(18-4-2-10-23-16-18)17-24-31(27,28)22-5-3-15-30-22/h2-10,15-16,21,24H,11-14,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRICQMYFMPPAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNS(=O)(=O)C3=CC=CS3)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
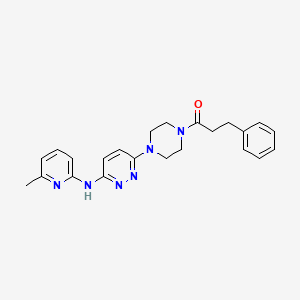
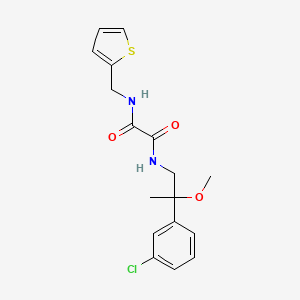
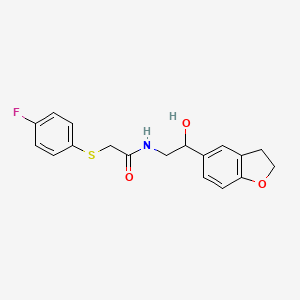
![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(1-phenyl-1,2,4-triazol-3-yl)methanone;hydrochloride](/img/structure/B2364611.png)
![1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B2364612.png)
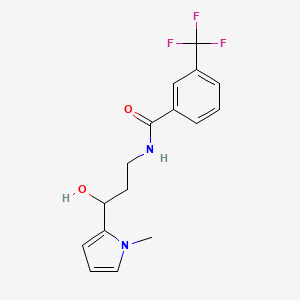
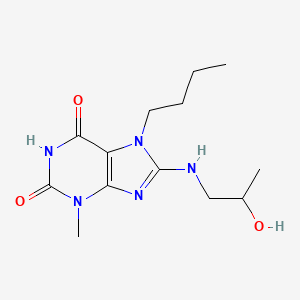
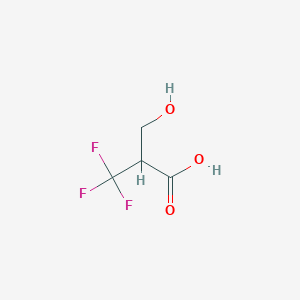
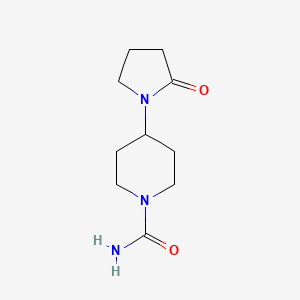
![N-(2,4-dimethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2364621.png)
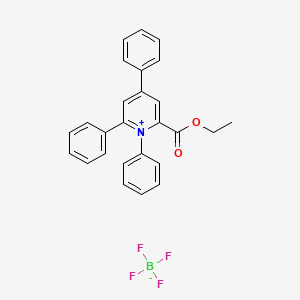
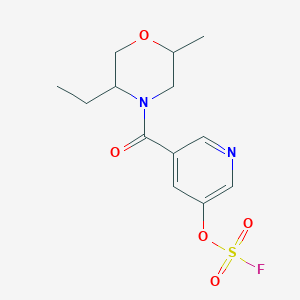
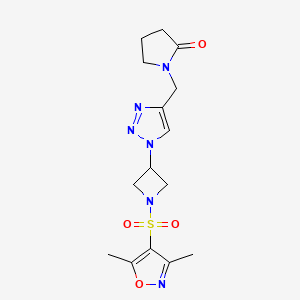
![N-(5-fluoro-2-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2364628.png)
